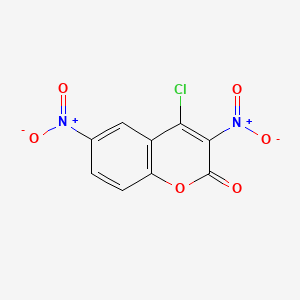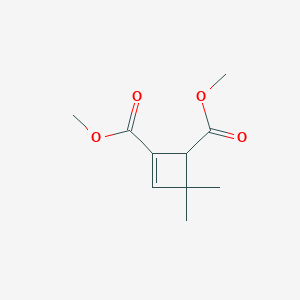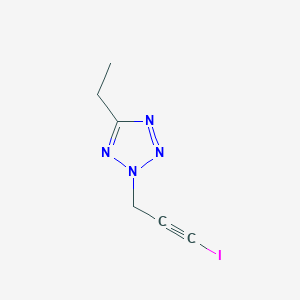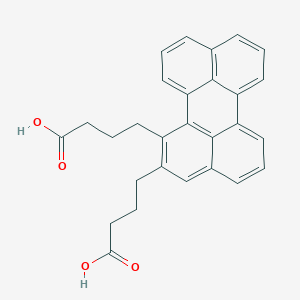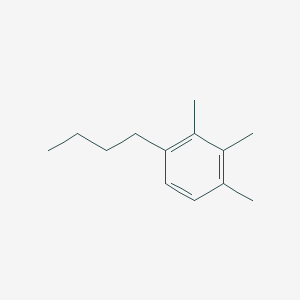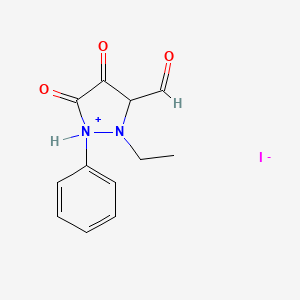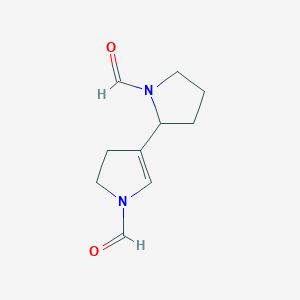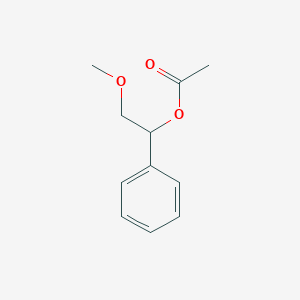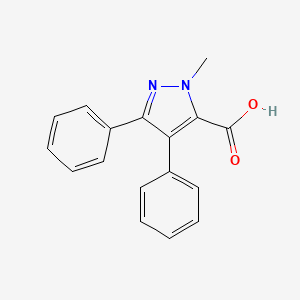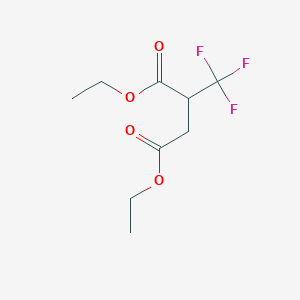
Diethyl 2-(trifluoromethyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(trifluoromethyl)butanedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-(trifluoromethyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-(trifluoromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various trifluoromethyl-substituted derivatives.
- Reduction reactions produce diols or alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(trifluoromethyl)butanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group, which can influence biological activity.
Medicine: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(trifluoromethyl)butanedioate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
Diethyl 2-(difluoromethyl)butanedioate: Similar structure but with a difluoromethyl group, leading to different reactivity and applications.
Diethyl 2-(chloromethyl)butanedioate: Contains a chloromethyl group, which imparts different chemical properties.
Uniqueness: Diethyl 2-(trifluoromethyl)butanedioate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
91523-46-5 |
|---|---|
Molekularformel |
C9H13F3O4 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
diethyl 2-(trifluoromethyl)butanedioate |
InChI |
InChI=1S/C9H13F3O4/c1-3-15-7(13)5-6(9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
AEFTUCVENLYJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


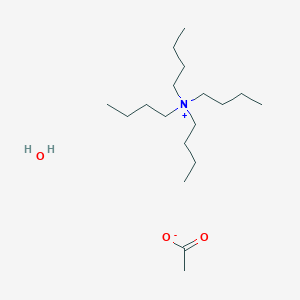

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
